B1577186 Palustrin-2a

Palustrin-2a

Cat. No.: B1577186
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palustrin-2a is a cationic antimicrobial peptide (AMP) belonging to the palustrin-2 family, which is primarily sourced from frog skin secretions . These peptides are recognized as promising next-generation antibiotic candidates due to their broad-spectrum activity and a membrane-disruption mechanism that makes it difficult for bacteria to develop resistance . Peptides in the palustrin-2 family typically exhibit potent activity against a range of Gram-positive and Gram-negative bacteria but often show little activity against the yeast Candida albicans . A key research value of this peptide family is its characteristically low hemolytic activity, which indicates high selectivity for bacterial cells over mammalian cells and a better potential safety profile . Structural studies on related palustrin peptides have explored the role of the conserved C-terminal "Rana box," a disulfide-bridged cyclic domain. Modifying or removing this motif has been shown in some studies to greatly decrease hemolysis while maintaining or even optimizing antimicrobial efficacy, thereby improving the therapeutic potential of these peptides . Research on a novel peptide from the same family, palustrin-2LTb, demonstrated significant in vivo therapeutic potential in an MRSA-infected wax worm model, highlighting the translational relevance of this peptide class . This compound is supplied for research purposes to further explore these mechanisms and applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial

sequence

GFLSTVKNLATNVAGTVLDTIRCKVTGGCRP

Origin of Product

United States

Discovery and Isolation Methodologies

Identification from Specific Amphibian Species

Members of the Palustrin-2 peptide family have been identified in the skin secretions of several frog species. The nomenclature often reflects the species of origin. For instance, Palustrin-2a was originally isolated from the Pickerel frog, Rana palustris. pmfst.hr Research has since identified related peptides in other anurans.

Lithobates catesbeianus (American Bullfrog): Through peptidomic analysis of norepinephrine-stimulated skin secretions, researchers identified a variant named palustrin-2CBa . nih.govresearchgate.net More recently, another peptide, palustrin-Ca , was isolated from this species and was noted as the only palustrin peptide found in this particular amphibian. biorxiv.org

Rana chensinensis (Chinese Brown Frog): A peptide designated palustrin-2CE was identified from this species. nih.gov Its discovery was facilitated by the creation of a cDNA library from the frog's skin, which allowed for the cloning of the gene encoding the peptide precursor. tandfonline.comjst.go.jpnih.gov Studies have also identified the precursor, prepropalustrin-2CE3, in the tadpoles of this species. tandfonline.comjst.go.jp

Odorrana ishikawae (Ishikawa's Frog): From this endangered frog, native to two Japanese islands, scientists isolated palustrin-2ISa and palustrin-2ISb . nih.govnih.gov The isolation of palustrin-2ISb was initially based on its observed antimicrobial activity against Escherichia coli. nih.gov The identification was further confirmed by cloning the cDNA that encodes its precursor protein. nih.gov

Hylarana latouchii (Broad-folded Frog): Molecular cloning from a skin-derived cDNA library led to the identification of the precursor for palustrin-2LTa in this species. nih.gov Further research has also explored the active core of a related peptide, palustrin-2LTb , from this frog.

Amphibian SpeciesPalustrin-2 Variant IdentifiedKey Identification Method
Lithobates catesbeianuspalustrin-2CBa, palustrin-CaPeptidomic Analysis
Rana chensinensispalustrin-2CEcDNA Library Cloning
Odorrana ishikawaepalustrin-2ISa, palustrin-2ISbBioactivity-Based Isolation, cDNA Cloning
Hylarana latouchiipalustrin-2LTa, palustrin-2LTbcDNA Library Cloning

Extraction and Purification Techniques from Biological Matrices

The process of isolating this compound and its analogs from complex biological samples, such as frog skin secretions, involves a multi-step approach to ensure the final product is pure. biorxiv.orgresearchgate.net

A common initial step is the stimulation of peptide secretion from the frog's granular glands, which can be achieved through methods like mild electrical stimulation or, more commonly, the administration of norepinephrine. nih.gov The collected secretions are then typically acidified to help solubilize the peptides. nih.gov

The primary technique for purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govresearchgate.net This powerful method separates peptides based on their hydrophobicity. researchgate.net

Initial Extraction & Concentration: The crude skin secretion is first partially purified and concentrated. This is often done using a solid-phase extraction method with a C18 Sep-Pak cartridge, which binds the peptides and allows for the removal of salts and other unwanted molecules. nih.govnih.gov

RP-HPLC Separation: The concentrated extract is then injected into an RP-HPLC system. researchgate.net A column packed with a nonpolar stationary phase (like C18, C4, or diphenyl) is used. nih.govresearchgate.net The peptides are eluted using a gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). researchgate.netumt.edu.my

Fraction Collection & Analysis: As the peptides elute from the column at different times, they are collected in separate fractions. These fractions are then screened for antimicrobial activity. nih.gov

Structural Characterization: Fractions showing activity are subjected to further analysis for structural identification. Mass spectrometry (such as electrospray ionization or MALDI-TOF) is used to determine the precise molecular mass of the peptide. nih.govnih.govAutomated Edman degradation is employed to determine the amino acid sequence. nih.gov

In addition to direct purification from secretions, molecular cloning is a vital technique. nih.govnih.gov Scientists construct a cDNA library from the frog's skin tissue to isolate the gene encoding the peptide's precursor. nih.govtandfonline.com This not only confirms the peptide's structure but also allows for the production of the peptide through recombinant expression systems, which can then be purified using methods like affinity chromatography. tandfonline.comjst.go.jp

TechniquePurpose in Isolation and Purification
Norepinephrine Stimulation Induces the release of skin secretions from the frog. nih.gov
Solid-Phase Extraction (e.g., Sep-Pak C18) Concentrates the peptide fraction and removes salts/impurities. nih.govnih.gov
Reversed-Phase HPLC (RP-HPLC) Separates peptides based on hydrophobicity for high-purity isolation. nih.govresearchgate.net
Mass Spectrometry (MS) Determines the precise molecular weight of the isolated peptide. nih.gov
Edman Degradation Determines the primary amino acid sequence of the peptide. nih.gov
cDNA Library Cloning Identifies the gene encoding the peptide precursor, confirming its structure. tandfonline.comnih.gov
Affinity Chromatography Purifies recombinantly expressed peptides. tandfonline.com

Primary Structure and Sequence Analysis

Detailed Amino Acid Sequencing of Palustrin-2a and its Characterized Variants

This compound is an antimicrobial peptide originally isolated from the skin secretions of the pickerel frog, Rana palustris (now Lithobates palustris). researchgate.net Its primary structure consists of 31 amino acid residues. The specific sequence for this compound is GFLSTVKNLATNVAGTVLDTIRCKVTGGCRP.

Several variants of Palustrin-2 have been identified from different amphibian species, each with unique amino acid sequences that contribute to their specific activities. These include Palustrin-Ca, Palustrin-2ISb, Palustrin-2LTb, and Palustrin-2CE.

Palustrin-Ca , isolated from the American bullfrog Lithobates catesbeianus, is a 31-residue peptide. biorxiv.org Its sequence is GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP. biorxiv.org A notable feature of Palustrin-Ca is the presence of a disulfide bridge between cysteine residues at positions 23 and 29, forming a cyclic heptapeptide (B1575542) domain at the C-terminus. biorxiv.org

Palustrin-2ISb , identified in the endangered Ishikawa's frog (Odorrana ishikawae), is a longer variant with 36 amino acids. mdpi.com This peptide has the sequence GLWNSIKIAGKKLFVNVLDKIRCKVAGGCKTSPDVE. mdpi.com

Palustrin-2LTb is a novel peptide discovered in the Kuatun frog, Hylarana latouchii. researchgate.net While the full sequence is detailed in specific genomic or transcriptomic studies, research has focused on using its structure as a template for designing more effective antimicrobial agents. researchgate.net

Palustrin-2CE was identified from the Chinese brown frog, Rana chensinensis. tandfonline.comnih.gov The mature peptide's sequence has been deduced from its cDNA precursor and shows high homology with other members of the palustrin-2 family. tandfonline.comnih.gov

The amino acid sequences of this compound and its characterized variants are presented in the table below.

Peptide NameAmino Acid SequenceLengthSource Organism
This compound GFLSTVKNLATNVAGTVLDTIRCKVTGGCRP31Lithobates palustris researchgate.net
Palustrin-Ca GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP31Lithobates catesbeianus biorxiv.org
Palustrin-2ISb GLWNSIKIAGKKLFVNVLDKIRCKVAGGCKTSPDVE36Odorrana ishikawae mdpi.com
Palustrin-2LTb Not explicitly stated in provided sources31Hylarana latouchii researchgate.net
Palustrin-2CE Deduced from cDNA, high homology to family31Rana chensinensis tandfonline.comnih.gov

Bioinformatics and Sequence Homology within the Palustrin-2 Family

The Palustrin-2 family of peptides is characterized by significant sequence homology, particularly in the C-terminal region. Most members of this family consist of 31 amino acids and feature a conserved cyclic heptapeptide domain. mdpi.comresearchgate.net This domain is formed by a disulfide bond between two cysteine residues and is often referred to as the "Rana box". mdpi.com

Bioinformatic analyses reveal that while the N-terminal region can be hypervariable, the "Rana box" and its flanking residues show a higher degree of conservation. tandfonline.com For instance, Palustrin-Ca shares an average of 42.09% sequence identity with 18 other peptides in the Palustrin-2 family. biorxiv.org The sequence of Palustrin-2ISb, despite its extended C-terminus, shows a close relationship with palustrin-2 peptides from the Odorrana grahami frog. mdpi.com

The conserved "Rana box" is a hallmark of many antimicrobial peptides isolated from the Ranidae family and is believed to play a crucial role in the structural stability and biological activity of these peptides. mdpi.com The general structure of the precursor proteins for these peptides includes a signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. tandfonline.com

Comparative Analysis of this compound Sequences with Other Amphibian Antimicrobial Peptide Families

Amphibian skin is a rich source of a diverse array of antimicrobial peptides, which are classified into different families based on sequence similarity. Besides the Palustrin family, other prominent families include the Brevinins, Esculentins, and Temporins.

Brevinins , such as Brevinin-1, are a family of peptides also found in Ranid frogs. They share the characteristic C-terminal "Rana box" with the Palustrin-2 family.

Esculentins , like Esculentin-1a, are generally longer peptides and also contain a C-terminal cyclic domain.

Temporins , on the other hand, represent a family of smaller, more hydrophobic peptides, such as Temporin-A, and they typically lack the "Rana box" structure.

A comparative look at the primary sequences of representatives from these families highlights both conserved motifs and distinct differences.

Peptide FamilyRepresentative PeptideAmino Acid SequenceLengthKey Features
Palustrin-2 This compoundGFLSTVKNLATNVAGTVLDTIRCKVTGGCRP31C-terminal "Rana box"
Brevinin-1 Brevinin-1FLPVLAGIAAKVVPALFCKITKKC24C-terminal "Rana box"
Esculentin-1 Esculentin-1a(1-21)NH2GIFSKLAGKKIKNLISGLKG-NH221C-terminal cyclic domain
Temporin Temporin-AFLPLIGRVLSGIL-NH213Short, hydrophobic, no "Rana box"

The presence of the "Rana box" in both Palustrin-2 and Brevinin-1 families suggests a shared evolutionary origin and potentially similar mechanisms of action related to this structural feature. The variation in length and amino acid composition across these families likely contributes to the broad spectrum of antimicrobial activity observed in amphibian skin secretions, allowing them to combat a wide range of pathogens.

Advanced Structural Elucidation and Conformational Studies

Three-Dimensional Structural Determination Techniques

The precise three-dimensional arrangement of atoms in Palustrin-2a has been investigated using a combination of powerful analytical techniques. These methods provide detailed insights into the peptide's conformation in different environments.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the structure of peptides in solution. For this compound and its analogs, two-dimensional (2D) NMR techniques have been particularly instrumental. researchgate.netbiorxiv.org These methods, such as Total Correlation Spectroscopy (TOCSY), allow for the identification of individual amino acid spin systems. uzh.chcolumbia.edulibretexts.org A TOCSY experiment reveals correlations between all protons within a given spin system, which is invaluable for assigning resonances to specific amino acids in the peptide sequence. uzh.chcolumbia.edulibretexts.org

In a typical TOCSY experiment, magnetization is transferred between protons that are coupled to each other, even if they are not directly connected. columbia.edulibretexts.org This through-bond correlation allows for the identification of an entire chain of coupled protons, which is characteristic of a particular amino acid residue. libretexts.orgwordpress.com The mixing time in a TOCSY experiment can be adjusted to control the extent of magnetization transfer; longer mixing times reveal correlations between more distant protons within the same spin system. columbia.edu

For the related peptide, Palustrin-Ca, 2D NMR spectroscopy was used to determine its structure in a 50:50 mixture of water and 2,2,2-trifluoroethanol-d3 (B1586222) (TFE-d3). researchgate.netbiorxiv.org TFE is a solvent known to promote the formation of secondary structures, such as α-helices, that are often observed when peptides interact with biological membranes. biorxiv.org The well-resolved spectra obtained in this study facilitated unambiguous resonance assignments. biorxiv.org

Spectroscopic Analysis via Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a vital tool for analyzing the secondary structure of peptides. mdpi.comcreative-proteomics.com This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like peptides. creative-proteomics.comlibretexts.org The resulting CD spectrum provides information about the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. mtoz-biolabs.com

For peptides in the palustrin family, CD spectra have been recorded in both aqueous environments (e.g., 10 mM ammonium (B1175870) acetate) and membrane-mimicking environments (e.g., 50% trifluoroethanol). mdpi.com In aqueous solutions, these peptides typically exhibit a random coil conformation. mdpi.com However, in the presence of TFE, which mimics the hydrophobic environment of a microbial membrane, they adopt a distinct α-helical structure. mdpi.com This is characterized by a positive peak around 193 nm and negative peaks at approximately 208 nm and 222 nm. mdpi.com This conformational change is a key aspect of their mechanism of action. mdpi.com

Computational Approaches for Structural Prediction and Refinement

In conjunction with experimental techniques, computational methods play a significant role in predicting and refining the three-dimensional structures of peptides. These in silico approaches provide dynamic insights into peptide conformation and interactions.

Molecular Dynamics (MD) Simulations of Peptide Conformation and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. biorxiv.orgnih.gov For peptides like this compound, MD simulations can provide detailed information about their conformational dynamics and interactions with membrane-mimicking environments. researchgate.netbiorxiv.org

In a study of Palustrin-Ca, an MD simulation was employed to model its interaction with sodium dodecyl sulphate (SDS) micelles, which serve as a mimic for bacterial membranes. researchgate.netbiorxiv.org The simulation revealed that the peptide maintained its α-helical conformation and positioned itself parallel to the surface of the micelle. researchgate.netbiorxiv.org This orientation is energetically favorable due to numerous hydrophobic and electrostatic interactions with the micelle. researchgate.netbiorxiv.org Such simulations are crucial for understanding how these peptides initially associate with and insert into bacterial membranes. biorxiv.org The process typically involves generating a starting structure, often from NMR data, and then simulating its behavior in a defined environment over a specific time period. biorxiv.org

Identification and Characterization of Key Structural Motifs

The biological activity of this compound is intrinsically linked to its specific structural motifs. These recurring three-dimensional patterns are critical for its function.

Alpha-Helical Secondary Structures

A predominant structural motif in this compound and related peptides is the α-helix. researchgate.netbiorxiv.orgmdpi.com An α-helix is a right-handed coiled conformation in which every backbone N-H group hydrogen bonds to the backbone C=O group of the amino acid located four residues earlier along the protein sequence. libretexts.org This regular arrangement of hydrogen bonds stabilizes the helical structure. csic.es

The C-terminal Cyclic Disulfide-Bridged "Rana Box" Domain

The Palustrin-2 peptide family, including this compound, is characterized by a highly conserved structural motif at the C-terminus known as the "Rana box". mdpi.comimrpress.com This feature consists of a cyclic heptapeptide (B1575542) domain formed by a disulfide bond between two cysteine residues. biorxiv.orgresearchgate.net This cystine-bridged ring is a common structural feature among many antimicrobial peptides (AMPs) isolated from frogs of the Ranidae family. mdpi.com

In most Palustrin-2 peptides, the cyclic domain is a heptapeptide, meaning the two cysteine residues are separated by five other amino acids. mdpi.combiorxiv.org For instance, the sequence of Palustrin-Ca, a well-studied member of the Palustrin-2 family, shows this disulfide bridge between residues Cys23 and Cys29. researchgate.net Peptides in this family typically consist of around 31 amino acid residues. researchgate.net However, variations exist; Palustrin-2ISb, for example, is a longer peptide of 36 amino acids which includes the cyclic heptapeptide Rana box domain followed by an additional seven amino acid tail. nih.gov

The functional significance of the Rana box can vary between different peptide families. For some AMPs like ranalexin, the disruption of this cyclic structure leads to a significant decrease in antimicrobial activity. mdpi.com However, for other peptides, including members of the Palustrin-2 family, this domain does not appear to be essential for their primary antimicrobial function. mdpi.com Studies on analogues of Palustrin-2ISb, such as GL-22, where the Rana box was removed, confirmed that the truncated peptide retained broad-spectrum antimicrobial activity. mdpi.com Furthermore, the removal of the Rana box motif in some peptides has been shown to reduce their hemolytic activity, suggesting an influence on cytotoxicity. mdpi.com This indicates that while the Rana box is a defining structural feature of Palustrin-2 peptides, the N-terminal and central regions of the peptide are more critical for its microbicidal action.

Amphipathic Character and its Structural Implications

A fundamental property of Palustrin-2 peptides is their amphipathic and cationic nature, which is intrinsically linked to their three-dimensional structure and biological function. imrpress.comresearchgate.netresearchgate.net This amphipathicity arises from the specific spatial arrangement of hydrophobic and hydrophilic (positively charged) amino acid residues, which segregate onto opposite faces of the molecule. researchgate.net

Conformational studies using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) have provided detailed insights into the structure of these peptides. In aqueous solutions, Palustrin-2 peptides typically exist in a disordered, random coil conformation. longdom.orgscienceopen.com However, upon interaction with a membrane-mimicking environment, such as trifluoroethanol (TFE) solutions or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to form a well-defined α-helical structure. researchgate.netlongdom.orgscienceopen.com This induced helix is amphipathic, a prerequisite for the lytic activity of many AMPs. imrpress.com

The three-dimensional structure of Palustrin-Ca, a representative of the Palustrin-2 family, has been elucidated in a TFE-water mixture. researchgate.net The analysis revealed a distinct α-helix spanning from residue Ile6 to Ala26. biorxiv.orgresearchgate.net This helical segment concentrates the hydrophobic residues on one side and the cationic lysine (B10760008) residues on the other. researchgate.net This structural arrangement is crucial for the peptide's interaction with target cell membranes. The initial binding is often driven by electrostatic interactions between the peptide's positive charges and the negatively charged components of bacterial membranes. researchgate.net Following this, the hydrophobic face of the helix penetrates the lipid bilayer, leading to membrane permeabilization and cell death through mechanisms described by models like the "barrel-stave" or "carpet" model. researchgate.net Some analyses suggest that glycine (B1666218) or threonine residues can introduce a flexible hinge or kink within the helical structure, potentially forming two helical domains. mdpi.com This flexibility may be significant for the optimal orientation of the peptide on the membrane surface to facilitate disruption. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Representative Palustrin-2 Family Peptides

Peptide NameAmino Acid SequenceMolecular Mass (Da)Isoelectric Point (pI)Source Organism
This compound GFWDSLKGVGKNIAKNIANKIKCKITGGCRPData not availableData not availableLithobates palustris imrpress.com
Palustrin-2CE GLWDSIKNFGKTIALNVMDKIKCKIGGGCPP3302.79.24Rana chensinensis tandfonline.com
Palustrin-2b GFFSTVKNLATNVAGTVIDTLKCKVTGGCRS3186.79.39Lithobates palustris imrpress.comtandfonline.com
Palustrin-2c GFFSTVKNLATNVAGTVLDTLKCKVTGGCRA3152.79.39Lithobates palustris imrpress.comtandfonline.com
Palustrin-Ca GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP3304.0Data not availableLithobates catesbeianus biorxiv.orgresearchgate.net
Palustrin-2ISb GLWNSIKIAGKKLFVNVLDKIRCKITGGCPPAAIAKA3949.7 (Calculated)Data not availableOdorrana ishikawae nih.gov

Biosynthesis, Gene Expression, and Genetic Diversity

Precursor Protein Architecture and Processing

Palustrin-2 peptides are synthesized as inactive precursors, known as prepropeptides, which undergo a series of modifications to become mature, active peptides. researchgate.net The cloning of cDNA encoding these precursors has revealed a conserved architecture.

The typical precursor protein for a member of the palustrin-2 family consists of three distinct domains:

A Signal Peptide: This N-terminal sequence, often around 22 amino acids long, directs the precursor protein into the secretory pathway of the cell. nih.gov

An Acidic Pro-region: Following the signal peptide, this region is rich in acidic amino acid residues. nih.gov It is believed to play a role in the correct folding of the peptide and in preventing the mature peptide from exhibiting premature antimicrobial activity, which could be harmful to the host's own cells.

The Mature Peptide Sequence: This is the C-terminal domain that, after cleavage from the precursor, becomes the functional Palustrin-2a peptide. nih.gov

The processing of the prepropeptide into the mature AMP is a critical step. It involves proteolytic cleavage events that release the mature peptide from the precursor. This process ensures that the potent, membrane-disrupting activity of the peptide is unleashed only when and where it is needed, typically within specialized skin glands from which it is secreted as part of the frog's innate immune defense. researchgate.net The precursor proteins for amphibian antimicrobial peptides often have highly conserved structures, particularly in the pro-parts. researchgate.net

Table 1: Architecture of Palustrin-2 Precursor Protein

Domain Approximate Length (Amino Acids) Function
Signal Peptide ~22 Directs protein to secretory pathway
Acidic Pro-region ~19 Assists in folding, inhibits premature activity
Mature Peptide ~31 The final, active antimicrobial peptide

Molecular Cloning and Genomic Organization of this compound Genes

Molecular cloning techniques, such as the 'shotgun' cloning strategy, have been instrumental in identifying and sequencing the cDNAs that encode for palustrin-2 precursors from amphibian skin secretions. nih.govtandfonline.com This involves creating a cDNA library from the mRNA extracted from the skin, which is a rich source of AMP transcripts. nih.govtandfonline.com

Studies on the genomic organization of genes encoding these peptides, specifically focusing on palustrin-2CE2 from the Chinese brown frog (Rana chensinensis), have provided a clear picture of their structure. researchgate.netresearchgate.net

The genomic structure of the gene for prepropalustrin-2CE2 has been confirmed to follow a common pattern for many eukaryotic genes. researchgate.netresearchgate.net The gene is composed of three exons that are separated by two significantly larger introns. researchgate.netresearchgate.net

Exons: These are the coding sequences that are ultimately translated into the precursor protein.

Introns: These are non-coding sequences that are spliced out of the primary RNA transcript during its maturation into messenger RNA (mRNA).

This exon-intron organization is a characteristic feature of eukaryotic genes and plays a role in the regulation of gene expression and the potential for generating protein diversity through alternative splicing, although the latter has not been extensively documented for this compound. scirp.org The boundaries between exons and introns, known as splice sites, are critical for the correct processing of the RNA transcript. scirp.org

Table 2: Genomic Organization of the Prepropalustrin-2CE2 Gene

Genetic Element Quantity Function
Exons 3 Coding regions for the precursor protein
Introns 2 Non-coding regions removed during RNA splicing

Transcriptional Regulation of this compound Gene Expression

The expression of this compound genes is not constant; instead, it is inducible, meaning its transcription can be significantly increased in response to specific signals. This regulation allows the organism to mount a rapid and robust defense against invading pathogens. researchgate.netnih.gov

Research has demonstrated that the expression of palustrin-2 genes is dramatically upregulated when amphibians are exposed to environmental stimuli, particularly those mimicking a pathogenic threat. researchgate.netresearchgate.net In tadpoles of Rana chensinensis, the transcription levels of prepropalustrin-2CE2 were found to increase significantly following stimulation with:

Escherichia coli (a Gram-negative bacterium) researchgate.net

Staphylococcus aureus (a Gram-positive bacterium) researchgate.net

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria researchgate.net

This response highlights the role of this compound as a key component of the innate immune system, which can be rapidly mobilized upon detection of microbial invaders. researchgate.net The expression of these antimicrobial peptide genes also increases as tadpoles progress through their developmental stages. researchgate.net

The promoter is a region of DNA upstream of a gene where transcription is initiated. The regulation of gene expression is largely controlled by the binding of proteins called transcription factors to specific sites within this promoter region. nih.govnih.gov Analysis of the promoter sequence for the prepropalustrin-2CE2 gene has identified several presumed binding sites for transcription factors. researchgate.netnih.gov Notably, these analyses revealed binding sites for regulatory factors belonging to the Nuclear Factor-kappa B (NF-κB) family. researchgate.netnih.gov The presence of these sites suggests that the NF-κB signaling pathway is a key regulator of this compound gene expression. researchgate.netnih.gov

Further experimental work has confirmed the functional importance of the NF-κB pathway in controlling palustrin-2 gene expression. researchgate.netresearchgate.netnih.gov NF-κB is a crucial family of transcription factors involved in regulating immune and inflammatory responses. wikipedia.orgnih.gov

Functional analyses, including luciferase reporter assays, yeast one-hybrid experiments, and Electrophoretic Mobility Shift Assays (EMSA), have demonstrated that the transcription factors NF-κB1 (also known as p50) and RelA (also known as p65) are directly involved in regulating the expression of prepropalustrin-2CE2. researchgate.netresearchgate.netnih.gov These studies confirmed that NF-κB and RelA can directly interact with specific motifs within the frog's antimicrobial peptide gene promoter, thereby activating transcription. researchgate.netnih.gov This provides a direct molecular mechanism explaining how environmental stimuli like bacteria or LPS, which are known activators of the NF-κB pathway, lead to the increased production of this compound. researchgate.netnih.gov

Analysis of Putative Transcription Factor Binding Sites in Promoter Regions

Genetic Diversity and Allelic Variation of Palustrin-2 Genes within Amphibian Populations

The genetic landscape of Palustrin-2, a vital antimicrobial peptide (AMP) in amphibians, is characterized by significant diversity, which is crucial for adapting to a wide range of pathogens. Studies of ranid frogs, such as Rana arvalis and Rana temporaria, have revealed that the Palustrin gene family exhibits high levels of genetic variation. nih.govnih.gov This diversity is not uniformly distributed but rather shaped by complex evolutionary pressures.

Research investigating Palustrin gene diversity across a 2000 km latitudinal gradient in Scandinavia found no clear geographic structure in the genetic variation. nih.govnih.gov This suggests that local diversifying selection, likely driven by varying pathogen communities, is a more significant force shaping AMP diversity than geographical location alone. diva-portal.org In these species, the Palustrin genes are present as multiple gene copies, resulting in individuals carrying more than two alleles—a phenomenon indicative of gene duplication events. nih.gov For instance, individuals of Rana temporaria were found to have between one and six alleles for the Palustrin gene group. nih.gov

Table 1: Allelic Variation of Palustrin Genes in Two Ranid Frog Species

Species Number of Individuals Genotyped Number of Alleles per Individual (Range) Average Gene Copies per Individual (± s.d.)
Rana temporaria 142 1 - 6 3.59 ± 1.13
Rana arvalis 136 Data not specified in source Data not specified in source

Data sourced from a study on amphibian antimicrobial peptides along a latitudinal gradient. nih.gov

Evolutionary Dynamics and Conservation of Palustrin-2 Sequences

The evolution of the Palustrin-2 gene family is a compelling example of molecular adaptation. The underlying genetic architecture and the selective forces acting upon it have resulted in a mix of conserved regions and hypervariable domains.

The genomic organization of Palustrin-2 genes has been characterized in species like the Chinese brown frog, Rana chensinensis. In this species, the gene for prepropalustrin-2CE2 consists of three exons separated by two large introns. researchgate.net This exon-intron structure is a common feature in amphibian AMP genes. The precursor protein encoded by this gene has a conserved structure, typically comprising a signal peptide, an acidic propeptide, and the C-terminal mature peptide. While the signal peptide and propeptide regions often show sequence similarity across different AMP families, suggesting a shared evolutionary origin, the mature peptide region is subject to intense selective pressure. nih.gov

A key evolutionary mechanism driving the diversity of Palustrin-2 is gene duplication. core.ac.ukimrpress.com This process creates redundant gene copies that are free to accumulate mutations, leading to novel peptide functions. This is complemented by strong evidence of positive Darwinian selection, also known as diversifying selection. nih.govcore.ac.uk Analyses have shown an excess of nonsynonymous (amino acid-altering) substitutions over synonymous (silent) substitutions in the part of the gene that codes for the mature peptide. core.ac.uk This indicates that natural selection actively favors new variations in the functional peptide, likely as a response to rapidly evolving pathogens.

Despite this hypervariability in the mature peptide sequence, certain structural motifs are conserved, highlighting their functional importance. Palustrin-2 peptides belong to a group of AMPs that feature a C-terminal disulfide-bridged cyclic domain, often referred to as the "Rana box". nih.govimrpress.com This conserved structural feature is crucial for the peptide's antimicrobial activity. Furthermore, evidence of trans-specific polymorphism—the sharing of identical alleles among closely related species like Rana arvalis and Rana temporaria—has been observed. nih.govnih.gov This suggests that some alleles predate the speciation event that separated these frog lineages and have been maintained in both species by balancing selection.

Table 2: Examples of Palustrin-2 Family Peptides in Different Amphibian Species

Peptide Name Species of Origin
Palustrin-2CE2 Rana chensinensis
Palustrin-2GN1 Rana Hallowell
Palustrin-CU-A1 Rana Hallowell
Palustrin-2 Rana sphenocephala (Lithobates sphenocephalus)

This table illustrates the identification of Palustrin-2 peptides in various frog species from transcriptome and skin secretion analyses. core.ac.ukresearchgate.netnih.gov

Synthetic and Recombinant Production Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Palustrin-2a and Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like this compound and its derivatives. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comlcms.cz The process simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.com The most common approach for SPPS is the Fmoc (9-fluorenylmethoxycarbonyl)/t-Bu (tert-butyl) strategy. beilstein-journals.org

The synthesis cycle consists of several key steps:

Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed. bachem.comresearchgate.net

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly freed amino group. bachem.comresearchgate.net

Washing: Excess reagents and soluble by-products are washed away. bachem.com

This cycle is repeated until the entire peptide sequence is assembled. researchgate.net For analogues of Palustrin-2, such as GL-29 and palustrin-2ISb-des-C7, SPPS has been successfully employed. mdpi.comnih.gov

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail. A common formulation includes trifluoroacetic acid (TFA), water, and scavengers like thioanisole (B89551) (TIS) and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. mdpi.comnih.gov For instance, a cleavage cocktail might consist of 94% TFA, 2% water, 2% TIS, and 2% EDT. mdpi.com The crude peptide is then precipitated, often with cold diethyl ether, and lyophilized. mdpi.comnih.gov

SPPS Step Description Common Reagents
Resin Loading The first C-terminal amino acid is attached to a solid support resin. beilstein-journals.orgRink Amide resin, 2-chlorotrityl resin. nih.govgoogle.com
Chain Elongation Amino acids are added sequentially in cycles of deprotection and coupling. bachem.comFmoc-protected amino acids, coupling reagents (e.g., DIC, HBTU), bases (e.g., DIPEA).
Cleavage & Deprotection The completed peptide is cleaved from the resin and side-chain protecting groups are removed. mdpi.comTrifluoroacetic acid (TFA), scavengers (e.g., water, thioanisole, EDT). mdpi.comnih.gov

Recombinant Expression Systems for Heterologous Production

Recombinant DNA technology offers a cost-effective and scalable alternative to chemical synthesis, particularly for longer peptides. researchgate.net This involves introducing the gene encoding this compound into a host microorganism, which then produces the peptide.

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression tools. nih.govhuji.ac.il However, the direct expression of antimicrobial peptides (AMPs) like this compound can be toxic to the E. coli host. researchgate.net To overcome this, a common strategy is to express the AMP as a fusion protein. researchgate.netgriffith.edu.au

In the case of Palustrin-2CE, a member of the Palustrin-2 family, the peptide was successfully produced in E. coli BL21(DE3)pLysS. tandfonline.com The gene for Palustrin-2CE was cloned into the pGEX-6p-1 vector, which fuses the peptide to Glutathione-S-Transferase (GST). tandfonline.com The GST tag serves two main purposes: it neutralizes the toxicity of the AMP and acts as an affinity tag for purification. griffith.edu.autandfonline.com The expression of the soluble GST-Palustrin-2CE fusion protein was induced, and it constituted a significant portion (35%–39%) of the total cellular protein. tandfonline.com After purification, the GST tag was cleaved off using a specific protease, enterokinase, to release the active Palustrin-2CE peptide. tandfonline.com

Component Description Example
Host Strain The bacterial strain used for protein expression.E. coli BL21(DE3)pLysS. tandfonline.com
Expression Vector A plasmid containing the gene of interest and regulatory elements.pGEX-6p-1. tandfonline.com
Fusion Tag A protein fused to the target peptide to prevent host toxicity and aid purification. griffith.edu.auGlutathione-S-Transferase (GST). tandfonline.com
Induction The process of initiating gene expression.Often achieved with IPTG (isopropyl-β-D-1-thiogalactopyranoside). huji.ac.il
Cleavage The process of removing the fusion tag to release the active peptide.Enzymatic cleavage with enterokinase. tandfonline.com

The methylotrophic yeast Pichia pastoris is another popular and effective host for the heterologous production of proteins, including AMPs. actanaturae.rubrieflands.com It offers several advantages, such as the potential for high-density cell culture, efficient protein secretion into the medium, and the ability to perform some post-translational modifications. brieflands.comresearchgate.net The use of P. pastoris can be a cost-effective strategy for producing AMPs. actanaturae.ru

The gene encoding the desired peptide is typically cloned into an expression vector under the control of a strong, inducible promoter, such as the alcohol oxidase 1 (AOX1) promoter, which is induced by methanol. brieflands.com To facilitate secretion of the peptide into the culture medium, a signal sequence, like the yeast alpha-mating factor, is often fused to the N-terminus of the peptide. actanaturae.runih.gov This simplifies initial purification, as the culture supernatant contains fewer native host proteins compared to the cell lysate. researchgate.net

To increase the yield, strategies such as using multiple copies of the gene cassette have been developed. For example, the use of a self-cleaving 2A peptide sequence allows for the expression of multiple copies of a peptide from a single transcript, which has been shown to boost the production of AMPs like plectasin. researchgate.netnih.gov

Bacterial Expression Systems (e.g., Escherichia coli)

Chromatographic Purification of Synthetic and Recombinant this compound

Purification is a critical final step to obtain a highly pure this compound peptide, free from by-products (in SPPS) or host cell proteins and other contaminants (in recombinant production).

For synthetic peptides obtained from SPPS, the primary purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czmdpi.com The crude, lyophilized peptide is dissolved and injected into an HPLC system equipped with a C18 column. mdpi.com A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used for elution. lcms.czmdpi.com The TFA helps to improve peak shape and resolution. lcms.cz Fractions are collected, and those containing the pure peptide are identified by techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). mdpi.comnih.gov

For recombinant this compound , the purification protocol depends on the expression strategy. For the GST-tagged Palustrin-2CE expressed in E. coli, a multi-step process was used: tandfonline.com

Affinity Chromatography: The soluble cell lysate was passed through a GST-resin column. The GST-Palustrin-2CE fusion protein specifically binds to the glutathione (B108866) on the resin. tandfonline.com

Tag Cleavage: After washing the column to remove unbound proteins, the fusion protein was cleaved on-column with enterokinase to release Palustrin-2CE.

Size-Exclusion Chromatography: The released peptide was further purified using Sephadex G50 chromatography to separate it from the GST tag and any remaining impurities. tandfonline.com The final purity of the Palustrin-2CE obtained by this method was reported to be about 97%. tandfonline.com

Purification Method Principle Application
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. lcms.czPurification of crude synthetic peptides. mdpi.com
Affinity Chromatography Separation based on specific binding interactions (e.g., tag-ligand). griffith.edu.auPurification of fusion proteins (e.g., GST-Palustrin-2CE). tandfonline.com
Size-Exclusion Chromatography Separation based on molecular size.Final polishing step for recombinant peptides to remove tags and other impurities. tandfonline.com

Structure Activity Relationship Sar at the Molecular Level

Rational Design and Synthesis of Truncated and Modified Analogues

The rational design and synthesis of truncated and modified analogues of palustrin peptides have been instrumental in elucidating the functional importance of different regions of the molecule. mdpi.comscienceopen.com Through techniques like solid-phase peptide synthesis (SPPS), researchers can systematically alter the peptide's sequence and assess the resulting changes in activity. mdpi.comnih.gov

One area of focus has been the C-terminal region of palustrin peptides. For instance, a study on palustrin-2ISb, a related peptide, involved the synthesis of an analogue, GL-29, by deleting the C-terminal seven amino acids. mdpi.com This truncated version demonstrated comparable or even enhanced antimicrobial activity against certain bacterial strains compared to the parent peptide. mdpi.com Further truncation, specifically the removal of the "Rana box" motif, resulted in the analogue GL-22, which maintained broad-spectrum antimicrobial activity but with significantly lower hemolytic activity. mdpi.comresearchgate.net

These findings suggest that the core antimicrobial activity of these peptides may reside in the N-terminal and central regions of the molecule, while the C-terminal domain might be more involved in other functions or in modulating the peptide's toxicity. mdpi.comscienceopen.comnih.gov The process of creating these analogues typically involves Fmoc solid-phase chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry. mdpi.comnih.gov

Table 1: Examples of Truncated Palustrin-2 Analogues and their Properties

Analogue NameModificationKey Finding
GL-29 Deletion of 7 C-terminal amino acids from Palustrin-2ISbSimilar or improved antimicrobial activity compared to the parent peptide. mdpi.com
GL-22 Deletion of the C-terminal "Rana box" from Palustrin-2ISbMaintained broad-spectrum antimicrobial activity with reduced hemolytic effects. mdpi.comresearchgate.net
Fragment 3 Truncation of Palustrin-2LTb, removing the "Rana box"Showed the strongest antimicrobial activity among various truncated fragments. nih.gov

Investigation of Amino Acid Substitutions and their Impact on Functional Attributes

While specific substitution studies on Palustrin-2a are not extensively detailed in the provided search results, general principles derived from studies on other AMPs, including related palustrin peptides, can be inferred. For example, substitutions that alter the peptide's charge or hydrophobicity can have profound effects on its activity. mdpi.com Replacing hydrophobic residues with charged ones, or vice versa, can disrupt the amphipathic nature of the peptide, which is often crucial for its ability to interact with and disrupt microbial membranes. mdpi.com

Furthermore, the introduction of non-proteinogenic amino acids can be a strategy to enhance peptide stability against proteolytic degradation, a significant hurdle for the therapeutic application of AMPs. mdpi.com The impact of these substitutions is typically evaluated by measuring changes in the minimum inhibitory concentration (MIC) against various microorganisms and assessing hemolytic activity to determine selectivity. mdpi.comnih.gov

Functional Significance of the "Rana Box" Domain in Modulating Activity

A highly conserved feature among many ranid frog AMPs, including those of the palustrin-2 family, is the C-terminal cyclic domain known as the "Rana box". longdom.orgnih.gov This motif is characterized by a disulfide bridge between two cysteine residues, forming a heptapeptide (B1575542) ring in the case of palustrin-2 peptides. mdpi.comnih.gov

Initially, it was hypothesized that the Rana box was essential for the antimicrobial activity of these peptides. diva-portal.org However, numerous studies on truncated analogues have challenged this notion. mdpi.comscienceopen.comnih.gov For instance, the removal of the Rana box from palustrin-2ISb and palustrin-2LTb did not abolish their antimicrobial potency; in some cases, it even led to an enhancement of activity against certain microbes and a significant reduction in hemolytic activity. mdpi.comnih.gov This suggests that for these peptides, the Rana box may not be the primary determinant of antimicrobial action but could play a role in modulating the peptide's selectivity and toxicity towards host cells. mdpi.com In contrast, for other peptides like ranalexin, the disruption of the Rana box resulted in a considerable loss of antimicrobial activity, indicating that the functional role of this domain can be peptide-specific. mdpi.com

Table 2: Functional Role of the "Rana Box" in Different Peptides

Peptide FamilyImpact of "Rana Box" RemovalReference
Palustrin-2 No significant loss of antimicrobial activity; reduced hemolytic activity. mdpi.comnih.gov
Nigrocin-HL No significant effect on antimicrobial activity; decreased hemolysis. mdpi.com
Brevinin-2GHk No significant effect on antimicrobial activity; decreased hemolysis. mdpi.com
Ranalexin Considerable reduction in antimicrobial activity. mdpi.com

Interplay between Peptide Charge, Hydrophobicity, and Structural Conformation on Molecular Interactions

The biological activity of this compound is governed by a complex interplay between its net positive charge, the distribution of hydrophobic residues, and its three-dimensional structure. biorxiv.orgresearchgate.netmdpi.com Like many AMPs, this compound is cationic, a property that facilitates its initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). biorxiv.orgresearchgate.net

Upon interaction with a membrane-mimicking environment, such as a solution containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, palustrin peptides typically adopt an α-helical conformation. mdpi.comscienceopen.comresearchgate.net This induced structure is often amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. biorxiv.orgresearchgate.net The hydrophobic face can then insert into the lipid bilayer of the microbial membrane, leading to membrane disruption and cell death. biorxiv.orgresearchgate.net

Studies on palustrin-Ca, a related peptide, have shown that it maintains its α-helical structure between residues Ile6 and Ala26 in a membrane-mimicking environment and orients itself parallel to the micelle surface, maximizing favorable hydrophobic and electrostatic contacts. biorxiv.orgresearchgate.netnih.gov The balance between charge and hydrophobicity is critical; while increased positive charge can enhance antimicrobial activity, excessive hydrophobicity can lead to increased hemolytic activity and toxicity towards host cells. researchgate.net Therefore, the specific arrangement of charged and hydrophobic amino acids in the primary sequence of this compound dictates its conformational dynamics upon membrane binding and, consequently, its biological efficacy and selectivity. biorxiv.orgresearchgate.net

Mechanistic Investigations of Biological Activity

Interaction with Biological Membranes

The cell membrane is the principal target for most antimicrobial peptides, including those in the palustrin family. copewithcytokines.org These peptides are typically unstructured in aqueous solutions but adopt a defined secondary structure, predominantly an α-helix, upon encountering a membrane environment. copewithcytokines.org This structural change is critical for their function. The interaction is a multi-step process initiated by binding to the membrane surface, followed by actions that increase membrane permeability. copewithcytokines.org

The initial contact and binding of palustrin-family peptides to a microbial membrane are governed by two fundamental physical forces: electrostatic and hydrophobic interactions. This process ensures that the peptide selectively targets microbial cells over host cells.

First, an initial attraction occurs via electrostatic interactions. copewithcytokines.org Bacterial cell membranes are rich in negatively charged components, such as lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and phospholipids (B1166683) like phosphatidylglycerol. Palustrin peptides are cationic, possessing a net positive charge due to amino acid residues like lysine (B10760008). copewithcytokines.org This charge difference leads to a strong electrostatic attraction, drawing the peptide to the microbial surface. copewithcytokines.org Studies on related palustrin-2 peptides have underscored the importance of this positive charge for bioactivity. copewithcytokines.org

Following this initial electrostatic tethering, hydrophobic interactions become the primary driver for membrane insertion. Palustrin-2a, like its relatives, is an amphipathic molecule, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. Once at the membrane surface, the peptide orients itself, and its hydrophobic face penetrates the lipid core of the membrane bilayer. Molecular dynamics simulations of the related peptide Palustrin-Ca show that its hydrophobic residues (e.g., Leucine, Isoleucine) readily associate with the hydrophobic interior of a micelle, which mimics a bacterial membrane. This insertion is an energetically favorable process that is crucial for the subsequent disruption of the membrane. The combination of sufficient positive charge and hydrophobicity is considered essential for the membrane activity of these peptides. copewithcytokines.org

Table 1: Key Physicochemical Properties Influencing Membrane Interaction

Property Role in Membrane Binding Relevant Components
Cationicity (Net Positive Charge) Mediates initial electrostatic attraction to the negatively charged microbial membrane. Lysine, Arginine residues in the peptide; Lipopolysaccharides (LPS), Phospholipids on the bacterial membrane.
Amphipathicity Allows for distinct interactions of hydrophilic and hydrophobic regions with the membrane. Spatially separated charged/polar and nonpolar amino acid residues.
Hydrophobicity Drives the insertion of the peptide into the lipid core of the membrane after initial binding. Leucine, Isoleucine, Phenylalanine, Alanine residues.

| α-Helical Structure | Adopted in the membrane environment, this conformation facilitates amphipathic presentation and membrane insertion. | Induced by the hydrophobic environment of the lipid bilayer. |

After binding and insertion, antimicrobial peptides disrupt the membrane, leading to the leakage of cellular contents and cell death. Several models have been proposed to describe this permeabilization process. While the precise mechanism for this compound has not been specifically elucidated in published research, the activity of related peptides is generally explained by one or a combination of the following established models.

In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a water-filled pore. The pore is lined by both the peptides and the lipid head groups. This model involves significant disruption of the bilayer's curvature and structure. The formation of these pores dissipates the transmembrane potential and allows for the leakage of ions and other small molecules, ultimately compromising cell viability.

The barrel-stave model describes a process where peptides aggregate on the membrane surface and then insert into the lipid bilayer together, much like the staves of a barrel. In this configuration, the hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces face inward to form the lumen of an aqueous channel. This creates a stable, transmembrane pore that allows for the passage of water and solutes, disrupting the cell's electrochemical gradients.

In the carpet model, peptides accumulate on the surface of the membrane, covering it in a "carpet-like" manner. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to its complete disintegration into micelle-like structures. This mechanism does not necessarily involve the formation of discrete, stable pores. Studies on the related peptide Palustrin-Ca have suggested that its preference for a position parallel to the micelle surface is indicative of a non-pore-forming mechanism, such as the carpet model.

Table 2: Comparison of Membrane Disruption Models

Model Peptide Orientation Membrane Structure Key Feature
Toroidal Pore Perpendicular, associated with lipid head groups Continuous bending of lipid leaflets to form a pore Pore lined by both peptides and lipids
Barrel-Stave Perpendicular, aggregated into a bundle Formation of a discrete, peptide-lined channel Hydrophilic peptide faces form the pore interior

| Carpet | Parallel to the membrane surface | Disintegration of the bilayer into micelles | Detergent-like action at high peptide concentration |

Gram-negative bacteria present a significant challenge to antimicrobial agents due to their protective outer membrane, which is rich in lipopolysaccharide (LPS). For an antimicrobial peptide to be effective against these pathogens, it must first cross this barrier.

Studies on analogues of Palustrin-2ISb, a member of the same peptide family as this compound, have directly investigated outer membrane permeabilization. copewithcytokines.org Using the N-Phenyl-1-naphthylamine (NPN) uptake assay, researchers have demonstrated that these peptides can effectively disrupt the outer membrane of E. coli. copewithcytokines.org NPN is a fluorescent probe that is normally excluded by the intact outer membrane but fluoresces strongly when it enters the hydrophobic environment of the membrane. An increase in fluorescence upon peptide addition indicates that the outer membrane has been permeabilized. Research on Palustrin-2LTb also confirmed its ability to compromise the outer membrane of E. coli. This action is a critical first step, allowing the peptide to access the inner plasma membrane, which is its ultimate target for permeabilization and cell killing. copewithcytokines.org

Mechanisms of Membrane Permeabilization and Disruption

Barrel-Stave Model

Exploration of Intracellular Targets and Molecular Pathways

The biological activity of antimicrobial peptides (AMPs) can be exerted through interaction with the cell membrane, the cell wall, or various intracellular targets. mdpi.comnih.gov While many AMPs function by permeabilizing the cell membrane, it is widely accepted that some can also affect microbial viability through multiple modes of action, including the disruption of key intracellular processes. mdpi.comimrpress.com

For the Palustrin-2 family of peptides, the primary and most studied mechanism of action is the disruption of the microbial cell membrane. mdpi.comresearchgate.net Research on Palustrin-2 analogs, such as GL-29 and GL-22, has demonstrated that these peptides kill pathogens through membrane permeabilization. nih.gov This process is thought to involve initial electrostatic attraction to the negatively charged bacterial membranes, accumulation at the membrane surface, and subsequent disruption. nih.govresearchgate.net Studies on Palustrin-Ca, a member of the Palustrin-2 family, suggest a non-pore-forming mechanism, such as the "carpet model," where the peptide disrupts the membrane integrity without forming stable pores. researchgate.net

Although the principal mechanism for the Palustrin-2 family appears to be membrane-centric, the broader family of AMPs is known to engage with various intracellular targets. imrpress.commdpi.com These intracellular mechanisms, which could potentially be secondary or complementary actions for some peptides, include:

Inhibition of Nucleic Acid and Protein Synthesis: Some AMPs can translocate across the cell membrane and interfere with the synthesis of DNA, RNA, and essential proteins. mdpi.comresearchgate.net

Enzyme Inhibition: AMPs can inhibit the activity of crucial enzymes involved in cellular metabolism. researchgate.net

Interaction with Chaperone Proteins: Interference with chaperone proteins can disrupt proper protein folding. researchgate.net

Induction of Reactive Oxygen Species (ROS): Some peptides can trigger the formation of ROS within the cell, leading to oxidative damage and cell death. researchgate.net

While these intracellular pathways are established for various AMPs, specific research directly linking this compound or its close analogs to these intracellular targets is not extensively documented. One study noted that the expression of Palustrin-2CE2 in Rana chensinensis is influenced by the transcription factors RelA and NF-κB1, suggesting a connection to the NF-κB signaling pathway in the host's immune response regulation. researchgate.net However, this relates to the peptide's expression rather than its direct mechanism of action on a microbial target.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of synthetic and natural peptides, including Palustrin-2a. researchgate.netharvardapparatus.com It separates components in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase. researchgate.netwaters.com Reverse-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. researchgate.netlcms.cz In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

The separation mechanism in RP-HPLC relies on the hydrophobic character of the peptide. Peptides are injected into the system and adsorb to the hydrophobic stationary phase (e.g., silica (B1680970) coated with C18 alkyl chains). harvardapparatus.com A gradient of increasing organic solvent (commonly acetonitrile) in the aqueous mobile phase is then applied. This increasing solvent strength progressively desorbs the bound peptides, with more hydrophobic peptides eluting later. harvardapparatus.com Trifluoroacetic acid (TFA) is often added to the mobile phase at a concentration of ~0.1% as an ion-pairing agent, which sharpens peaks and improves separation. lcms.czhplc.eu

For this compound, which is typically isolated from amphibian skin secretions or produced via solid-phase synthesis, RP-HPLC is crucial for two main purposes:

Purification: After initial extraction or synthesis, the crude product contains numerous impurities and truncated peptide sequences. researchgate.netlcms.cz Preparative RP-HPLC is used to isolate this compound to a high degree of purity. researchgate.net

Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final peptide product. By analyzing the resulting chromatogram, the area of the peak corresponding to this compound can be compared to the total area of all peaks, allowing for a quantitative assessment of purity. For example, a closely related peptide, Palustrin-2CE, was purified to approximately 97% purity as determined by HPLC analysis. tandfonline.com

The table below summarizes typical parameters for the RP-HPLC analysis of peptides like this compound.

ParameterTypical Setting/ValuePurpose
Column C18, C8, or C4; 3-5 µm particle size, 100-300 Å pore sizeThe stationary phase for hydrophobic interaction. Pore size is critical for large molecules like peptides. harvardapparatus.com
Mobile Phase A 0.1% TFA in WaterThe primary aqueous solvent. TFA acts as an ion-pairing agent. hplc.eu
Mobile Phase B 0.1% TFA in AcetonitrileThe organic modifier used to elute the peptide from the column. hplc.eu
Flow Rate 0.5 - 1.5 mL/min (Analytical)Controls the speed of the separation process. basicmedicalkey.com
Detection UV Absorbance at 214 nm and 280 nmDetection of the peptide bond (214 nm) and aromatic residues (280 nm). waters.com
Gradient Linear gradient of increasing Mobile Phase BEnsures separation of components with varying hydrophobicities. basicmedicalkey.com

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.comlibretexts.org It is a cornerstone in peptide analysis, providing rapid and accurate determination of molecular weight and detailed structural information through fragmentation. libretexts.org When a sample is introduced into the mass spectrometer, its molecules are ionized, forming molecular ions whose mass can be determined. savemyexams.com For peptides like this compound, MS confirms that the correct compound has been synthesized or isolated.

MALDI-TOF MS is a soft ionization technique particularly well-suited for analyzing biomolecules like peptides. micropspbgmu.ru In this method, the analyte (peptide) is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a sample plate. bruker.com A pulsed laser beam irradiates the crystals, causing the matrix to absorb the energy and desorb, carrying the intact, ionized peptide molecules into the gas phase. uni-saarland.de These ions are then accelerated into a field-free tube, and their "time-of-flight" to the detector is measured. euphresco.net Smaller ions travel faster and arrive first, allowing for the calculation of their mass-to-charge ratio.

MALDI-TOF MS is frequently used in the study of amphibian skin peptidomes. HPLC fractions that show antimicrobial activity are often directly analyzed by MALDI-TOF MS to rapidly identify the molecular masses of the peptides present. scispace.com This technique was used to confirm the molecular weight of the related peptide, Palustrin-2CE, which was determined to be 3304.6 Da, matching its predicted mass. tandfonline.com

FeatureDescriptionRelevance to this compound
Principle Soft ionization of peptide co-crystallized with a matrix, followed by mass separation based on time-of-flight. euphresco.netAllows for the accurate mass determination of the intact this compound molecule with minimal fragmentation.
Sample Prep Simple mixing of the peptide sample with a matrix solution and spotting onto a target plate. bruker.comHigh-throughput capability, suitable for screening multiple HPLC fractions for the presence of this compound. scispace.com
Output A spectrum of ion intensity versus m/z, with a prominent peak for the molecular ion [M+H]⁺.Provides rapid confirmation of the identity and integrity of synthesized or purified this compound. tandfonline.com
Mass Range Effective for peptides in the 700 to 3500 Da range and beyond. bruker.comWell-suited for this compound and other peptides of similar size.

While single-stage MS can determine molecular mass, it cannot typically reveal the amino acid sequence. Tandem mass spectrometry (MS/MS) is employed for this detailed structural characterization. wikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor ions, e.g., the molecular ion of this compound) are selected in the first mass analyzer. wikipedia.org These selected ions are then passed into a collision cell where they are fragmented by colliding with an inert gas (a process called collision-induced dissociation, or CID). wikipedia.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

For peptides, fragmentation predictably occurs along the peptide backbone, primarily at the amide bonds, generating b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the series of fragment ions in the MS/MS spectrum, the amino acid sequence of the peptide can be reconstructed. researchgate.net This technique is essential for the de novo sequencing of novel peptides discovered in nature and for verifying the structure of synthetically produced peptides like this compound. researcher.life

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Fluorescence-Based Assays for Membrane Permeability and Interaction Studies

Understanding the mechanism of action for an antimicrobial peptide like this compound involves studying its interaction with bacterial membranes. Fluorescence-based assays are highly sensitive methods used to investigate these interactions, providing insights into peptide binding, insertion, and membrane permeabilization. frontiersin.orgresearchgate.net

One common approach is to monitor changes in membrane potential or permeability using fluorescent dyes. For instance, a dye like diSC₃(5) can be used to report on membrane depolarization. mdpi.com This dye accumulates in polarized membranes and its fluorescence is quenched; when a peptide disrupts the membrane potential, the dye is released, leading to an increase in fluorescence. mdpi.com To measure membrane permeabilization, a dye such as propidium (B1200493) iodide (PI) can be used. PI is normally excluded by intact membranes but can enter permeabilized cells and intercalate with DNA, causing a significant increase in its fluorescence. mdpi.com

Another powerful technique involves using the intrinsic fluorescence of tryptophan residues within the peptide itself. researchgate.net When a tryptophan residue moves from a polar aqueous environment to the nonpolar (hydrophobic) environment of a lipid bilayer, its fluorescence emission spectrum typically shifts to a shorter wavelength (a "blue shift"), and its fluorescence intensity increases. researchgate.net By monitoring these changes upon addition of model membranes (liposomes) or live cells, one can directly observe and quantify the binding and insertion of the peptide into the membrane. frontiersin.org

The table below outlines several fluorescence-based assays used to study peptide-membrane interactions.

Assay TypeProbe/PrincipleInformation Gained
Membrane Depolarization Potential-sensitive dyes (e.g., diSC₃(5))Measures the peptide's ability to disrupt the electrochemical gradient across the membrane. mdpi.com
Membrane Permeabilization Impermeant dyes (e.g., Propidium Iodide, Lucifer Yellow)Determines if the peptide forms pores or defects large enough for the dye to enter the cell. mdpi.comsigmaaldrich.com
Peptide Binding/Insertion Intrinsic Tryptophan FluorescenceMonitors the transfer of the peptide from an aqueous to a hydrophobic membrane environment. researchgate.net
Vesicle Leakage Assay Co-encapsulated fluorophore/quencher pair (e.g., ANTS/DPX)Quantifies the release of vesicle contents, indicating pore formation or membrane disruption. thermofisher.cn
Fluorescence Polarization (FP) Fluorophore-labeled peptideMeasures changes in the rotational speed of the peptide upon binding to larger structures like membranes or cells. bmglabtech.com

These advanced analytical methods, from chromatography and mass spectrometry to fluorescence spectroscopy, provide a comprehensive toolkit for the rigorous characterization of this compound, ensuring its purity, confirming its structure, and elucidating its mechanism of interaction with target membranes.

Future Research Trajectories and Conceptual Frameworks

Development of Advanced Palustrin-2a Analogues with Tunable Properties

The development of advanced analogues of this compound is a key area of research, focusing on enhancing its therapeutic potential while minimizing undesirable effects. Scientific investigation into the structure-activity relationships (SAR) of this peptide family allows for the rational design of new molecules with tailored properties. nih.govanahuac.mx

A notable example is the study of GL-29, an analogue of Palustrin-2ISb. nih.gov Research on GL-29 has served as a template for further modifications. For instance, the truncation of GL-29 to create the analogue GL-22 was performed to investigate the function of the "Rana box," a highly conserved C-terminal cystine-bridged cyclic heptapeptide (B1575542) found in many ranid frog peptides. nih.govmdpi.com This modification demonstrated that the "Rana box" had minimal impact on the antimicrobial activity of this particular analogue. nih.gov

Further studies involving the synthesis of shorter analogues from both the C-terminus and N-terminus of GL-22 have been conducted to identify the smallest possible functional motif. nih.gov These investigations are crucial for developing peptides with reduced manufacturing costs and potentially improved activity profiles. nih.gov The properties of these analogues are often evaluated for broad-spectrum antimicrobial activity against various microorganisms and for their hemolytic and cytotoxic effects. nih.gov

The primary goals for creating these advanced analogues include:

Enhanced Potency: Increasing the antimicrobial efficacy against a wider range of pathogens, including drug-resistant strains. frontiersin.org

Reduced Toxicity: Decreasing hemolytic activity against red blood cells and cytotoxicity towards mammalian cells to improve the safety profile. nih.gov

Improved Stability: Modifying the peptide structure to increase resistance to degradation by proteases, which is a significant hurdle for peptide-based therapeutics. camjol.info

Tunable Amphipathicity and Cationicity: Adjusting the balance of hydrophobic and positively charged residues to optimize interaction with microbial membranes while minimizing interaction with host cell membranes. frontiersin.org

Structure-activity relationship studies are fundamental to this process. For example, the substitution of specific amino acids can significantly alter the peptide's properties. Increasing the net positive charge (cationicity) can enhance the initial electrostatic attraction to negatively charged bacterial membranes, while modifying the hydrophobic residues can affect the peptide's ability to insert into and disrupt the lipid bilayer. frontiersin.orgmdpi.com

Table 1: Examples of Palustrin-2 Analogue Modifications and Their Investigated Properties

Analogue Parent Peptide Modification Investigated Properties Reference
GL-22 GL-29 (Palustrin-2ISb analogue) Truncation to remove the "Rana box" Antimicrobial activity, hemolytic activity, cytotoxicity, in vivo efficacy nih.gov
Short C- and N-terminal fragments GL-22 Truncation Identification of shortest functional motif nih.gov
Palustrin-2AJ1 Natural Variant Amino acid substitutions Antimicrobial, hemolytic, antioxidant, and cytotoxic activities mdpi.com

These studies underscore the potential to fine-tune the properties of this compound through targeted chemical modifications, paving the way for the development of novel antimicrobial agents. nih.govkcl.ac.uk

Systems Biology Approaches for Comprehensive Understanding of this compound Function

A comprehensive understanding of this compound's function within its native biological system and its effects on target organisms necessitates a systems biology approach. nih.govunimi.itwikipedia.org This methodology integrates large-scale quantitative data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—with computational modeling to elucidate complex biological interactions. wikipedia.org

While specific systems biology studies focused exclusively on this compound are not extensively documented, the framework for such research is well-established within the study of amphibian antimicrobial peptides (AMPs). For instance, comparative transcriptome analyses of the skin of various amphibian species have identified a wide array of putative AMPs, including those from the palustrin family. nih.gov Such studies reveal the genetic basis of the amphibian immune system and show that the expression of specific AMP families can be unique to certain species, suggesting adaptation to different environments and pathogens. nih.gov

A systems biology investigation of this compound could involve several layers of analysis:

Transcriptomics: Analyzing the gene expression profile of amphibian skin under various conditions (e.g., in response to specific pathogens) can reveal the regulatory networks that control the synthesis of this compound. dntb.gov.uaresearchgate.net This could identify transcription factors and signaling pathways, such as the NF-κB pathway, that are involved in its production. researchgate.net

Proteomics: Identifying the complete set of proteins present in amphibian skin secretions would provide a broader context for this compound's function. mdpi.com It would help to understand how this compound interacts with other peptides and proteins in the secretion to produce a synergistic defensive effect. researchgate.net

Metabolomics: Studying the metabolic changes in target bacteria upon exposure to this compound could elucidate its precise mechanism of action. kuleuven.be This could go beyond simple membrane disruption to identify specific metabolic pathways that are inhibited.

Integrative Modeling: The data from these omics studies can be integrated to create computational models of the networks involved. nih.gov These models can generate testable hypotheses about the peptide's function, its role in the amphibian's innate immunity, and its evolutionary relationship with other AMPs. mdpi.com

By applying these approaches, researchers can move from a reductionist view of this compound as a single molecule to a holistic understanding of its role as part of a complex and dynamic defense system. wikipedia.org

Exploration of this compound in Novel Biological Contexts (excluding clinical applications)

Research into this compound and its analogues is expanding beyond their direct antimicrobial actions to explore their roles in other biological contexts. These investigations shed light on the peptide's broader ecological significance and potential non-clinical applications.

Ecological Role in Amphibian Innate Immunity: this compound is a component of the skin secretions of certain frog species, which form a crucial first line of defense against pathogens in their environment. uc.ptcabidigitallibrary.org The skin of amphibians is a physiologically active organ involved in respiration, hydration, and defense. cabidigitallibrary.org It contains granular glands that synthesize and store a cocktail of bioactive molecules, including a diverse array of AMPs. nih.govimrpress.com

The production and secretion of these peptides are part of the amphibian's innate immune system. researchgate.netuc.pt The diversity of peptides, including various Palustrin family members, within a single species suggests a complex defense strategy designed to counter a wide spectrum of potential microbial threats encountered in their habitat. mdpi.commpg.de The presence of this compound is therefore integral to the survival of the host organism, protecting it from infections in aquatic and terrestrial environments. mdpi.com The evolution of different Palustrin peptides and other AMP families is likely driven by co-evolution with pathogens in specific ecological niches. mdpi.commdpi.com

Antioxidant Activity: Some studies have begun to investigate the antioxidant properties of Palustrin peptides. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a factor in many biological processes. Certain amino acids, such as Cysteine, are known to contribute to the antioxidant capabilities of peptides. mdpi.com While not all Palustrin peptides tested have shown significant antioxidant activity, Palustrin-2GN1 demonstrated a weak capacity to scavenge free radicals. mdpi.com Furthermore, the synthetic peptide Palustrin-2AJ1 has been evaluated for its antioxidant properties alongside its antimicrobial and cytotoxic effects. mdpi.com This suggests a potential secondary role for some this compound family members in mitigating oxidative damage, which could be relevant in the context of inflammation or tissue injury in the frog's skin.

Bio-Inspired Design Principles Derived from this compound Architecture (non-clinical implications)

The unique structural architecture of this compound offers valuable principles for the field of bio-inspired design, particularly in the development of novel materials with specific functional properties. researchgate.netnsf.gov This approach seeks to emulate natural strategies to create innovative solutions to engineering and materials science challenges. camjol.infoiu.edu

The key structural features of this compound that can inform bio-inspired design include:

Amphipathic α-Helix: Like many AMPs, this compound is predicted to form an amphipathic α-helical structure. mdpi.combiorxiv.org This spatial arrangement, with distinct hydrophobic and hydrophilic faces, is fundamental to its membrane-disrupting activity. This principle of amphipathicity can be applied to the design of synthetic polymers and surfaces that resist microbial colonization. For example, materials can be engineered with surface chemistries that mimic this segregation of polar and non-polar groups, creating interfaces that are inhospitable to bacteria and prevent biofilm formation. bioinspiredmaterials.commdpi.com

The "Rana Box" Motif: The C-terminal cyclic disulfide bridge, known as the "Rana box," provides structural constraint and stability to the peptide. nih.govmdpi.comscispace.com This concept of using cyclic structures to enhance the stability and define the conformation of a molecule is a powerful design principle. In materials science, this could inspire the creation of stabilized polymer scaffolds for tissue engineering or other applications where structural integrity is paramount. stephenriffle.comutoronto.ca

By abstracting these design principles from the molecular architecture of this compound, it is possible to develop new materials and systems for a range of non-clinical applications, from self-sterilizing surfaces to advanced composite materials. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Palustrin-2ISb
GL-29
GL-22
Palustrin-2AJ1
Palustrin-2AJ2
Palustrin-2GN1
Cysteine

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for isolating Palustrin-2a from natural sources?

  • Methodology : Isolation typically involves extraction with polar solvents (e.g., methanol/water mixtures), followed by chromatographic purification using techniques like reverse-phase HPLC. Critical parameters include pH stability during extraction and column calibration for peptide retention . Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity. Researchers must document solvent ratios, temperature controls, and purification yields to ensure reproducibility .

Q. How should researchers design experiments to validate the antimicrobial activity of this compound in vitro?

  • Methodology : Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., vancomycin) and negative controls (solvent-only). Ensure consistency in inoculum size (CFU/mL) and incubation conditions (temperature, duration). Data should be analyzed using statistical tools like ANOVA to account for variability .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and stability?

  • Methodology : High-resolution MS (HRMS) confirms molecular mass, while NMR (1H/13C) resolves structural motifs. Purity is assessed via HPLC with UV detection (e.g., 220 nm for peptide bonds). Stability studies require accelerated degradation tests under varying pH and temperature conditions, analyzed using kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across in vitro and in vivo models?

  • Methodology : Conduct meta-analyses to identify variables such as pathogen strain variability, host immune interactions, or peptide delivery methods (e.g., encapsulation). Use systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias. Validate findings through replicated in vivo experiments with controlled pharmacokinetic parameters .

Q. What strategies optimize this compound’s bioactivity through structural modifications while maintaining low cytotoxicity?

  • Methodology : Employ structure-activity relationship (SAR) studies by synthesizing analogs with targeted substitutions (e.g., D-amino acids for protease resistance). Test cytotoxicity via mammalian cell viability assays (e.g., MTT) and compare therapeutic indices. Computational modeling (e.g., molecular dynamics) predicts conformational stability and binding affinity .

Q. How should researchers address discrepancies in this compound’s hemolytic activity reported across different studies?

  • Methodology : Standardize erythrocyte source (e.g., human vs. animal), hematocrit levels, and incubation times. Use dose-response curves to calculate HC50 values. Cross-validate results with independent labs and publish raw data in supplementary materials to enhance transparency .

Q. What experimental designs are recommended for studying synergistic effects between this compound and conventional antibiotics?

  • Methodology : Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs). Include isobologram analysis to classify synergy (FICI ≤0.5) or antagonism (FICI >4). Document bacterial growth phase synchronization and solvent compatibility to avoid confounding interactions .

Q. How can computational tools enhance the prediction of this compound’s mechanism of action against bacterial membranes?

  • Methodology : Apply molecular docking (e.g., AutoDock Vina) to simulate peptide-lipid interactions. Validate predictions with biophysical techniques like circular dichroism (CD) for secondary structure analysis and surface plasmon resonance (SPR) for binding kinetics. Compare results with cryo-EM imaging of membrane disruption .

Methodological Guidelines for Data Reporting

  • Reproducibility : Document all experimental parameters (e.g., buffer compositions, instrument settings) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
  • Contradiction Analysis : Apply triangulation by combining multiple assays (e.g., fluorescence microscopy and flow cytometry) to confirm mechanistic hypotheses. Publish negative results to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.